molecular formula C6H14N2O3 B13814054 (2S)-2-hydrazinyl-5-methoxypentanoic acid

(2S)-2-hydrazinyl-5-methoxypentanoic acid

Cat. No.: B13814054
M. Wt: 162.19 g/mol
InChI Key: XGCRLZSBXOMGQE-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-hydrazinyl-5-methoxypentanoic acid is an organic compound with a unique structure that includes a hydrazine functional group and a methoxy group attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-hydrazinyl-5-methoxypentanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxypentanoic acid.

    Hydrazine Introduction: The hydrazine group is introduced through a reaction with hydrazine hydrate under controlled conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-hydrazinyl-5-methoxypentanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazine group to amines or other reduced forms.

    Substitution: The methoxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazine group may yield azides, while reduction can produce amines.

Scientific Research Applications

(2S)-2-hydrazinyl-5-methoxypentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (2S)-2-hydrazinyl-5-methoxypentanoic acid involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. This interaction can affect various cellular processes and pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-hydrazinyl-5-methoxyhexanoic acid: Similar structure with an additional carbon in the backbone.

    (2S)-2-hydrazinyl-5-ethoxypentanoic acid: Similar structure with an ethoxy group instead of a methoxy group.

    (2S)-2-amino-5-methoxypentanoic acid: Similar structure with an amino group instead of a hydrazine group.

Uniqueness

(2S)-2-hydrazinyl-5-methoxypentanoic acid is unique due to the presence of both a hydrazine group and a methoxy group on the pentanoic acid backbone

Properties

Molecular Formula

C6H14N2O3

Molecular Weight

162.19 g/mol

IUPAC Name

(2S)-2-hydrazinyl-5-methoxypentanoic acid

InChI

InChI=1S/C6H14N2O3/c1-11-4-2-3-5(8-7)6(9)10/h5,8H,2-4,7H2,1H3,(H,9,10)/t5-/m0/s1

InChI Key

XGCRLZSBXOMGQE-YFKPBYRVSA-N

Isomeric SMILES

COCCC[C@@H](C(=O)O)NN

Canonical SMILES

COCCCC(C(=O)O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.